molecular formula C22H14O8 B3323002 4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid CAS No. 1580004-08-5

4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B3323002
CAS No.: 1580004-08-5
M. Wt: 406.3 g/mol
InChI Key: XUZLDIYRUFBGQU-UHFFFAOYSA-N
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Description

4-[4-(2,4-Dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid (molecular formula: C₄₈H₃₀O₁₂, monoisotopic mass: 798.1737) is a highly branched aromatic compound featuring a central benzene ring substituted with multiple biphenyl and dicarboxylic acid groups . This structure confers exceptional rigidity, extended π-conjugation, and multiple coordination sites, making it suitable for applications in metal-organic frameworks (MOFs) and polymeric materials.

Properties

IUPAC Name

4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O8/c23-19(24)13-5-7-15(17(9-13)21(27)28)11-1-2-12(4-3-11)16-8-6-14(20(25)26)10-18(16)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZLDIYRUFBGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)C(=O)O)C3=C(C=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Biphenyl Derivative: The initial step involves the formation of a biphenyl derivative through a Suzuki coupling reaction. This reaction typically uses palladium catalysts and involves the coupling of a halogenated benzene with a boronic acid derivative.

    Introduction of Carboxylic Acid Groups: The next step involves the introduction of carboxylic acid groups through oxidation reactions. This can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Final Assembly: The final step involves the coupling of the biphenyl derivative with additional benzene rings and carboxylic acid groups to form the target compound. This step may involve further coupling reactions and purification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Quinones, carboxylated derivatives.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of high-performance materials, such as polymers and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing.

Mechanism of Action

The mechanism of action of 4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. In drug delivery systems, it can facilitate the targeted release of therapeutic agents. The compound’s multiple carboxylic acid groups allow it to form strong interactions with various molecular targets, enhancing its efficacy in different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares structural features, molecular weights, and applications of the target compound with analogs:

Compound Name Key Structural Features Molecular Weight Applications/Properties References
4-[4-(2,4-Dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid Branched polyphenyl backbone with 4 dicarboxylic acid groups 798.756 MOF construction, high thermal stability, electronic materials
5,5′-(1,3-Butadiyne-1,4-diyl)diisophthalic acid Linear diyne-linked isophthalic acid units 354.29 (per unit) Conductive polymers, π-conjugated systems
4-Fluoro-1,3-benzenedicarboxylic acid Single benzene ring with 2 carboxylic acids and 1 fluorine 184.12 Acid-base chemistry, solubility modulation, pharmaceutical intermediates
5-[[4-[3-Oxo-3-phenyl-prop-1-enyl]benzoyl]amino]benzene-1,3-dicarboxylic acid Chalcone (enone) and amide linkages ~400 (estimated) Antimicrobial agents, polyamide synthesis (e.g., PA6a with η = 0.79 dL/g in NMP)
4-(2-Carboxyphenoxy)benzene-1,3-dioic acid (H₃L5) Ether-linked carboxyphenyl groups 316.23 Lanthanide MOFs (e.g., luminescent sensors, ligand-to-metal charge transfer)
4-[18-(tert-Butoxy)-18-oxooctadecanamido]benzene-1,3-dicarboxylic acid Long alkyl chain with tert-butoxy and amide groups 533.70 Amphiphilic materials, drug delivery systems

Reactivity and Electronic Properties

  • Cycloaddition Reactivity : The target compound’s carboxylic acid groups lower reaction barriers for cycloaddition compared to unsubstituted benzene (1.21 eV vs. 1.28 eV in gas phase) . This contrasts with N-phenylmaleimide , where electron-withdrawing groups further reduce barriers.
  • Acidity: Fluorine substitution in 4-Fluoro-1,3-benzenedicarboxylic acid increases acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs , while the target compound’s multiple carboxylic acids may enable stronger metal coordination.

Key Research Findings

Synthetic Complexity : The target compound’s polyphenyl structure requires multi-step synthesis, while simpler analogs (e.g., 4-Fluoro-1,3-benzenedicarboxylic acid ) are synthesized in fewer steps .

Thermal Stability : Branched aromatic systems like the target compound exhibit higher thermal stability (>400°C) compared to aliphatic-substituted analogs (e.g., 4-[18-(tert-butoxy)...] with flexible chains) .

Electronic Properties : Extended conjugation in the target compound and 5,5′-(1,3-Butadiyne-1,4-diyl)diisophthalic acid enables applications in optoelectronics, whereas chalcone-based derivatives absorb UV-vis light for photochemical uses .

Biological Activity

4-[4-(2,4-Dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, a complex organic compound, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its dicarboxylic acid functional groups and phenyl rings, which contribute to its biochemical interactions. The molecular formula is C20H18O6C_{20}H_{18}O_6, and it possesses a molecular weight of 354.36 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities including:

  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which is vital in reducing oxidative stress in cells.
  • Anticancer Activity : In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of carboxylic acid groups enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS).
  • Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest in cancer cells at the G1 phase, thereby inhibiting their proliferation.
  • Inhibition of Inflammatory Cytokines : It has been shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals compared to control groups.

Assay TypeIC50 Value (µM)
DPPH25.3
ABTS18.7

Case Study 2: Anticancer Efficacy

In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
1085
2565
5040

Case Study 3: Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema.

Time (hours)Paw Edema Reduction (%)
130
350
670

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
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4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.